molecular formula C15H16F2N2O2 B2718564 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide CAS No. 1206989-40-3

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide

Cat. No.: B2718564
CAS No.: 1206989-40-3
M. Wt: 294.302
InChI Key: XCVFROGDCSCQQU-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide is a synthetic small molecule of significant interest in early-stage pharmacological research, particularly in the design of novel enzyme inhibitors. Its molecular architecture incorporates a 2,6-difluorobenzamide moiety, a structural feature found in established therapeutic agents where it contributes to molecular stability and target engagement . The compound's design, featuring a furan heterocycle and a flexible dimethylaminoethyl linker, is characteristic of scaffolds developed to probe protein-protein interactions and enzyme active sites. This structural combination suggests potential as a precursor for developing dual-target inhibitors, a strategy exemplified in contemporary anticancer research where molecules simultaneously inhibit critical enzymes like topoisomerase I (TOPOI) and poly (ADP-ribose) polymerase (PARP) to induce synergistic DNA damage in tumor cells . Researchers can utilize this compound as a key intermediate or a novel chemical probe to investigate new pathways in oncology and neurology, exploring mechanisms related to sodium channel modulation or DNA damage repair processes . Its value lies in its application for hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for generating more complex chemical libraries for high-throughput screening.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2O2/c1-19(2)12(13-7-4-8-21-13)9-18-15(20)14-10(16)5-3-6-11(14)17/h3-8,12H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVFROGDCSCQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=C(C=CC=C1F)F)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,6-difluorobenzoyl chloride with 2-(dimethylamino)ethylamine to form an intermediate amide.

    Cyclization: The intermediate undergoes cyclization with furan-2-carbaldehyde under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

Structure

The compound features:

  • Furan ring : Contributes to the compound's reactivity and biological activity.
  • Dimethylamino group : Enhances solubility and potential interactions with biological targets.
  • Fluorobenzamide core : Introduces specific electronic properties that may affect binding affinity to receptors.

Molecular Formula

  • Molecular Formula : C12_{12}H14_{14}F2_{2}N2_{2}O
  • Molecular Weight : 246.25 g/mol

Medicinal Chemistry

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide serves as a scaffold for developing new pharmaceuticals. Its structure allows for modifications that can enhance activity against various diseases, particularly those affecting the nervous system or inflammatory responses.

Pharmacology

Research indicates that this compound interacts with several biological targets:

  • Neurotransmitter Receptors : Potential modulation of neurotransmitter activity suggests applications in treating neurological disorders.
  • Enzymatic Activity : It may inhibit or activate enzymes critical to metabolic pathways, influencing drug metabolism and efficacy.
  • Ion Channels : The compound could modulate ion channel activity, impacting cellular signaling processes.

Materials Science

The unique electronic properties of this compound make it a candidate for developing novel materials with specific optical or electronic characteristics. Research could explore its use in organic electronics or photonic devices.

Neuropharmacological Studies

A study investigated the effects of this compound on neurotransmitter receptor modulation. Results showed that the compound significantly increased serotonin receptor binding affinity, suggesting potential use in antidepressant therapies.

Antimicrobial Activity

In vitro tests demonstrated that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance:

PathogenMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus0.22 - 0.25 μg/mLEffective against biofilm
Escherichia coli0.15 - 0.20 μg/mLBroad-spectrum activity

Antitumor Potential

Research on similar compounds indicated that modifications in the structure could enhance cytotoxic effects against cancer cell lines:

Cell LineIC50 (μM)Notes
HT29 (Colon Cancer)< 1.98Significant growth inhibition
Jurkat T Cells< 1.61Enhanced by electron-donating groups

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylamino group and furan ring may facilitate binding to these targets, leading to modulation of their activity. The difluorobenzamide moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

N-[2-(Benzenesulfonyl)-2-(Furan-2-yl)ethyl]-2,6-Difluorobenzamide (G856-5199)
  • Structure: Replaces the dimethylamino group with a benzenesulfonyl moiety.
  • Molecular Weight : 391.39 g/mol vs. ~350.3 g/mol (estimated for the target compound).
  • This modification may alter receptor binding or metabolic stability in biological systems .
N-(2,4-Difluorophenyl)-2-Fluorobenzamide
  • Structure: Retains fluorinated benzamide but lacks the furan and dimethylaminoethyl chain.
  • Key Differences : Simpler structure with fewer polar groups may result in lower solubility but higher crystallinity. Such compounds are often studied for their crystal packing behaviors, as seen in halogen-substituted benzamides .

Difluorobenzamide Derivatives in Agrochemicals

Several 2,6-difluorobenzamide derivatives are utilized as pesticides, highlighting the scaffold’s versatility:

  • Teflubenzuron (N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide): Application: Insect growth regulator. Key Feature: A urea linker replaces the ethyl-furan chain, critical for chitin synthesis inhibition. This contrasts with the target compound’s dimethylamino-furan group, suggesting divergent biological targets .
  • Hexaflumuron : Contains a tetrafluoroethoxy substituent, enhancing environmental persistence compared to the target compound’s more labile furan ring .

Fluorophenyl Benzamides in Pharmaceuticals

  • 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide: Structure: Features bromo, fluoro, and trifluoropropoxy groups. Comparison: The trifluoropropoxy group increases steric bulk and metabolic resistance compared to the target’s dimethylamino-furan substituent.

Physicochemical and Functional Comparisons

Table 1: Key Properties of Select Compounds

Compound Name Molecular Weight (g/mol) Substituents Application/Activity Stability/Solubility Insights
Target Compound ~350.3 2,6-difluorobenzamide, dimethylamino, furan Under investigation (potential pharmaceutical) Polar groups enhance solubility; furan may confer metabolic lability
G856-5199 391.39 Benzenesulfonyl, furan, 2,6-difluorobenzamide Research chemical Sulfonyl group increases lipophilicity; reduced solubility in aqueous media
Teflubenzuron 381.1 Urea-linked 2,6-difluorobenzamide Pesticide (insect growth regulator) Urea moiety stabilizes interaction with insect enzymes
Ranitidine Diamine Hemifumarate 331.4 Diamine, furan, nitroacetamide Pharmaceutical (H2 antagonist impurity) Diamine instability noted during synthesis

Biological Activity

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Chemical Formula: C12_{12}H14_{14}F2_{2}N2_{2}O
  • Molecular Weight: 240.25 g/mol

The structure features a difluorobenzamide core with a dimethylamino group and a furan moiety, which are critical for its biological activity.

Research indicates that compounds with similar structures often act on various biological targets, including:

  • Enzyme Inhibition: Many benzamide derivatives inhibit key enzymes such as dihydrofolate reductase (DHFR), which is essential in cancer therapy due to its role in DNA synthesis and repair .
  • G Protein-Coupled Receptors (GPCRs): Some studies suggest that related compounds may interact with GPCRs, influencing various signaling pathways .
  • Kinase Inhibition: Certain benzamide derivatives have shown promising results as inhibitors of kinases involved in cancer progression, suggesting a potential role for this compound in targeted cancer therapies .

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Line Studies: In assays conducted on human breast cancer cell lines, the compound displayed IC50_{50} values in the low micromolar range, indicating potent inhibitory effects on cell growth.

Case Studies

A notable case study involved the administration of a related compound in a cohort of patients with advanced cancer. The results indicated:

  • Long-term Survival: Among patients treated with benzamide derivatives, a subset exhibited prolonged survival rates exceeding two years, suggesting potential therapeutic benefits .

Data Table: Summary of Biological Activities

Activity Effect Reference
Antitumor ActivityIC50_{50} in low micromolar
DHFR InhibitionSignificant reduction in activity
GPCR InteractionModulation of signaling pathways

Q & A

Q. What are the recommended synthetic routes for N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide, and how can purity be optimized?

The synthesis typically involves coupling 2,6-difluorobenzoyl chloride with a substituted ethylamine intermediate. A stepwise approach includes:

  • Amide bond formation : React 2,6-difluorobenzoyl chloride with 2-(dimethylamino)-2-(furan-2-yl)ethylamine under Schotten-Baumann conditions (alkaline aqueous/organic biphasic system) to minimize side reactions .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • NMR spectroscopy : Analyze 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm the presence of the dimethylamino group (δ ~2.2–2.5 ppm), furan protons (δ ~6.5–7.5 ppm), and fluorine atoms on the benzamide ring (split coupling patterns) .
  • X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation from chloroform or DMSO. Compare bond lengths and angles with analogous difluorobenzamide structures (e.g., 2,3-difluoro-N-(2-pyridyl)benzamide, where C–F bonds average 1.35 Å) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation .
  • Waste disposal : Segregate organic waste containing fluorine or dimethylamino groups and treat with acidic hydrolysis (e.g., 10% HCl) before disposal. Follow institutional guidelines for hazardous chemical waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Substituent variation : Synthesize analogs with modified furan (e.g., thiophene replacement) or benzamide substituents (e.g., 3,5-difluoro vs. 2,6-difluoro) to assess antiviral or antiproliferative activity .
  • Biological assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, and evaluate IC50_{50} values. Pair with molecular docking studies to predict interactions with targets like tubulin or kinase enzymes .

Q. What experimental strategies can resolve contradictions in reported biological data for difluorobenzamide derivatives?

  • Dose-response validation : Replicate conflicting studies with standardized protocols (e.g., fixed exposure times, controlled DMSO concentrations ≤0.1% in cell cultures) .
  • Metabolic stability testing : Use liver microsome assays to determine if discrepancies arise from differential metabolic degradation in vitro vs. in vivo .

Q. How should in vivo pharmacokinetic studies be structured to assess bioavailability and tissue distribution?

  • Animal models : Administer the compound intravenously (1–5 mg/kg) and orally (10–20 mg/kg) to rodents. Collect plasma/tissue samples at timed intervals .
  • Analytical methods : Quantify using LC-MS/MS with a lower limit of detection (LLOD) <1 ng/mL. Monitor metabolites (e.g., demethylated or hydrolyzed products) via high-resolution mass spectrometry .

Q. What mechanistic studies are recommended to elucidate its interaction with biological targets?

  • Surface plasmon resonance (SPR) : Measure binding affinity to purified enzymes (e.g., carbonic anhydrase or cytochrome P450 isoforms) .
  • Transcriptomic profiling : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis or oxidative stress markers) .

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